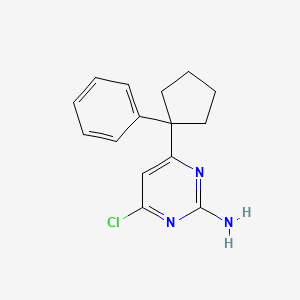

4-Chloro-6-(1-phenylcyclopentyl)pyrimidin-2-amine

Description

4-Chloro-6-(1-phenylcyclopentyl)pyrimidin-2-amine is a trisubstituted pyrimidine derivative characterized by a chloro group at position 4, a 1-phenylcyclopentyl substituent at position 6, and an amine group at position 2. Pyrimidines are pivotal in medicinal and agrochemical research due to their versatility in modulating biological targets. The 1-phenylcyclopentyl group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and receptor binding compared to smaller or polar substituents .

Properties

Molecular Formula |

C15H16ClN3 |

|---|---|

Molecular Weight |

273.76 g/mol |

IUPAC Name |

4-chloro-6-(1-phenylcyclopentyl)pyrimidin-2-amine |

InChI |

InChI=1S/C15H16ClN3/c16-13-10-12(18-14(17)19-13)15(8-4-5-9-15)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,17,18,19) |

InChI Key |

KFIIINKOLOOIAF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C3=CC(=NC(=N3)N)Cl |

Origin of Product |

United States |

Preparation Methods

Route via 2-Amino-4-chloro-6-cyclopentylpyrimidine

One established method involves starting from 2-amino-6-cyclopentylpyrimidin-4-one, which can be converted into the desired compound through several steps:

-

- A mixture of 2-amino-6-cyclopentylpyrimidin-4-one, tetraethylammonium chloride, and dimethylaniline is treated with phosphorus oxychloride in acetonitrile at elevated temperatures (110°C). This step leads to the formation of an intermediate compound.

-

- The reaction mixture is cooled, concentrated, and then diluted with chloroform, followed by washing with water and sodium bicarbonate to isolate the organic layer. The crude product can be used without further purification.

This method demonstrates effective yields and allows for the introduction of the phenylcyclopentyl group in subsequent steps.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique to enhance reaction rates and yields:

-

- A solution containing 2-amino-4-chloro-pyrimidine is combined with substituted amines in anhydrous propanol, along with triethylamine as a catalyst.

-

- The reaction is conducted under microwave irradiation at temperatures ranging from 120°C to 140°C for about 15 to 30 minutes. This method significantly reduces reaction time compared to traditional heating methods.

Comparative Analysis of Methods

The following table summarizes key aspects of the two synthetic methods discussed:

| Method | Advantages | Disadvantages |

|---|---|---|

| Conventional Synthesis | Established procedure; good yields | Longer reaction times; requires multiple steps |

| Microwave-Assisted Synthesis | Faster reactions; higher yields | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1-phenylcyclopentyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-(1-phenylcyclopentyl)pyrimidin-2-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Biology: The compound can be used as a probe to study biological pathways and mechanisms.

Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.

Industry: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1-phenylcyclopentyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoroethoxy) may reduce nucleophilic substitution reactivity at position 4 compared to electron-donating substituents .

- Biological Targeting: Aryl groups (e.g., phenylcyclopentyl) are common in CNS-targeting agents, while polar substituents (e.g., morpholinopiperidinyl) improve solubility for systemic applications .

Biological Activity

4-Chloro-6-(1-phenylcyclopentyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This molecular formula indicates the presence of chlorine, nitrogen, and a cyclopentyl group, which contribute to its unique properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

1. Kinase Inhibition:

Research has indicated that this compound may act as an inhibitor of various kinases involved in cell signaling pathways. By binding to the ATP-binding site of kinases, it can disrupt downstream signaling that promotes cell proliferation and survival, making it a candidate for cancer therapy.

2. Antiproliferative Activity:

In vitro studies have shown that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has been tested against human cervical carcinoma (HeLa) and murine leukemia cells (L1210), demonstrating varying degrees of effectiveness depending on the concentration used.

Biological Activity Data

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa | 15.2 | Moderate antiproliferative |

| L1210 | 12.5 | Significant growth inhibition |

| CEM (T-cell) | 18.0 | Moderate inhibition |

Case Studies

Case Study 1: Anticancer Potential

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound in xenograft models. The compound was administered at doses of 50 mg/kg body weight, resulting in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, suggesting effective targeting of cancer cells.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as an enzyme inhibitor. It was found to inhibit the activity of certain protein kinases with IC50 values ranging from 10 to 20 μM. This inhibition was linked to reduced phosphorylation of downstream targets involved in cell cycle regulation.

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

- Selectivity: The compound exhibits selectivity towards certain kinases over others, which may reduce potential side effects associated with broader-spectrum inhibitors.

- Synergistic Effects: When combined with other chemotherapeutic agents, such as doxorubicin, there was an observed synergistic effect that enhanced overall cytotoxicity against cancer cells.

- Pharmacokinetics: Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a viable candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.